

Application Notes and Protocols for Studying Atopic Dermatitis Pathophysiology with LEO 39652

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing **LEO 39652**, a potent, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, as a research tool to investigate the intricate pathophysiology of atopic dermatitis (AD). While clinical development of **LEO 39652** was halted due to insufficient drug availability at the target site in patients, its well-defined mechanism of action makes it a valuable pharmacological probe for in vitro and ex vivo studies.

Introduction to Atopic Dermatitis and PDE4 Inhibition

Atopic dermatitis is a chronic inflammatory skin disease driven by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1] A key feature of AD is the predominance of a Type 2 inflammatory response, characterized by the release of cytokines such as IL-4, IL-13, and IL-31. This inflammatory cascade is, in part, regulated by the intracellular second messenger cyclic adenosine monophosphate (cAMP).

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cAMP, thus downregulating its anti-inflammatory effects. By inhibiting PDE4, levels of cAMP are increased, leading to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF- α), and a reduction in the inflammatory response. **LEO 39652** was designed as a potent PDE4 inhibitor for topical application.[2][3]

LEO 39652: A Tool for Preclinical Research

LEO 39652 is a "dual-soft" drug, engineered to be highly active at the target site (the skin) but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.^{[2][3]} Although this compound did not achieve sufficient local concentrations in clinical trials to demonstrate efficacy, its potent in vitro activity makes it an excellent candidate for dissecting the role of PDE4 in AD-related cellular and tissue-level processes.

Key Research Applications:

- Investigating the role of PDE4 in cytokine production: Elucidate the specific contribution of PDE4 to the production of key AD-related cytokines (e.g., TSLP, IL-6, IL-8) by keratinocytes and immune cells.
- Exploring the impact of PDE4 inhibition on epidermal barrier function: Assess the effect of increased cAMP levels on the expression and localization of crucial skin barrier proteins like filaggrin and loricrin in in vitro and ex vivo models of AD.
- Dissecting immune cell responses: Analyze the influence of PDE4 inhibition on the activation, proliferation, and cytokine secretion of T cells and other immune cells implicated in AD pathogenesis.
- Comparative studies: Use **LEO 39652** as a reference compound to evaluate the potency and efficacy of novel topical anti-inflammatory drug candidates.

Quantitative Data Summary

The following tables summarize the in vitro potency of **LEO 39652** from preclinical studies.

Table 1: In Vitro Potency of **LEO 39652** against PDE4 Subtypes

PDE4 Subtype	IC50 (nM)
PDE4A	1.2
PDE4B	1.2
PDE4C	3.0
PDE4D	3.8

Data sourced from MedchemExpress.

Table 2: In Vitro Potency of **LEO 39652** on TNF- α Release

Assay	Cell Type	Stimulant	IC50 (nM)
TNF- α Release	Human PBMCs	LPS	6.0

Data sourced from MedchemExpress.

Signaling Pathway

Caption: PDE4 Inhibition Pathway by **LEO 39652**.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of **LEO 39652** on atopic dermatitis pathophysiology.

Protocol 1: PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of **LEO 39652** against specific PDE4 subtypes.

Materials:

- Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
- cAMP substrate

- Assay buffer
- **LEO 39652**
- 384-well microplates
- Plate reader capable of fluorescence polarization or other suitable detection method

Procedure:

- Prepare serial dilutions of **LEO 39652** in DMSO and then dilute in assay buffer to the final desired concentrations.
- Add the diluted **LEO 39652** or vehicle control (DMSO) to the wells of the 384-well plate.
- Add the recombinant PDE4 enzyme to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the cAMP substrate to each well.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and measure the product formation using a suitable detection method as per the assay kit manufacturer's instructions.
- Calculate the percent inhibition for each concentration of **LEO 39652** and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: TNF- α Release from Human PBMCs

This protocol measures the effect of **LEO 39652** on the release of TNF- α from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs isolated from whole blood
- RPMI-1640 medium

- Fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- **LEO 39652**
- 96-well cell culture plates
- Human TNF- α ELISA kit

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
- Seed the cells in a 96-well plate at a density of 2×10^5 cells/well.
- Pre-incubate the cells with various concentrations of **LEO 39652** or vehicle control for 1 hour at 37°C.
- Stimulate the cells with LPS (100 ng/mL) and incubate for 18-24 hours at 37°C.
- Centrifuge the plate and collect the cell culture supernatants.
- Quantify the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF- α release and determine the IC50 value.

Protocol 3: 3D Reconstructed Human Epidermis (RHE) Model of Atopic Dermatitis

This protocol describes the establishment of an in vitro AD-like phenotype in a 3D RHE model and its treatment with **LEO 39652**.

Materials:

- Commercially available RHE kits or in-house cultured RHEs
- Keratinocyte growth medium
- Human IL-4 and IL-13
- **LEO 39652** formulated in a suitable vehicle for topical application
- Phosphate-buffered saline (PBS)
- TRIzol reagent for RNA extraction
- Antibodies for immunofluorescence (e.g., anti-filaggrin, anti-loricrin)

Procedure:

- Culture the RHEs at the air-liquid interface according to the manufacturer's instructions.
- To induce an AD-like phenotype, supplement the culture medium with a cocktail of IL-4 (50 ng/mL) and IL-13 (50 ng/mL) for 48-72 hours.
- Prepare a topical formulation of **LEO 39652** at various concentrations.
- Apply the **LEO 39652** formulation or vehicle control to the surface of the RHEs.
- Incubate for an additional 24-48 hours.
- At the end of the treatment period, harvest the RHEs for analysis:
 - Gene Expression: Extract RNA using TRIzol and perform qRT-PCR to analyze the expression of genes related to inflammation (e.g., TSLP, IL8) and barrier function (e.g., FLG, LOR).
 - Protein Expression: Fix the tissues in formalin, embed in paraffin, and perform immunofluorescence staining for barrier proteins.
 - Cytokine Secretion: Collect the culture medium and measure the concentration of secreted cytokines (e.g., TSLP, IL-8) by ELISA.

Protocol 4: Ex Vivo Human Skin Explant Model

This protocol utilizes ex vivo human skin to study the effects of **LEO 39652** in a more physiologically relevant setting.

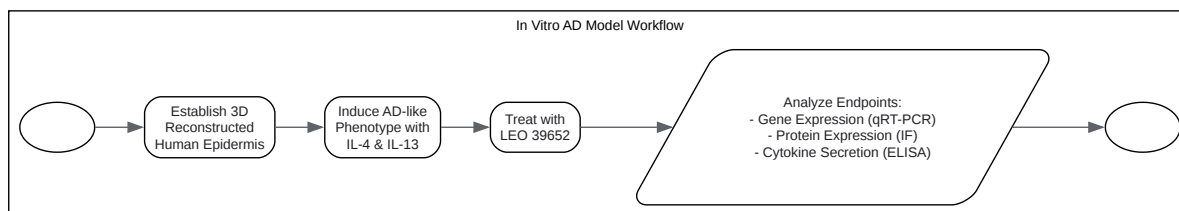
Materials:

- Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and consent)
- Culture medium (e.g., DMEM)
- **LEO 39652** formulation
- Tools for creating skin explants (e.g., biopsy punch)
- Transwell inserts
- Materials for cAMP measurement (e.g., cAMP ELISA kit)

Procedure:

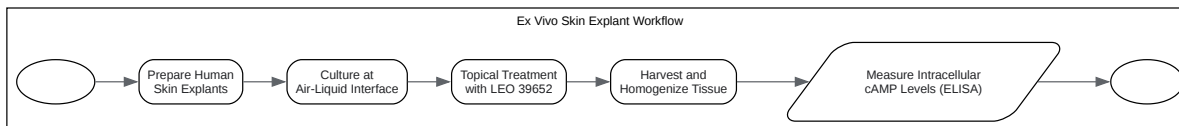
- Prepare 8-mm full-thickness skin explants using a biopsy punch.
- Place the explants on Transwell inserts at the air-liquid interface in culture medium.
- Allow the skin to equilibrate for 24 hours.
- Topically apply the **LEO 39652** formulation or vehicle control to the epidermal surface of the explants.
- Incubate for the desired time period (e.g., 6, 24 hours).
- Harvest the skin explants and homogenize the tissue.
- Measure the intracellular cAMP levels in the tissue homogenates using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.
- Compare the cAMP levels in **LEO 39652**-treated explants to vehicle-treated controls.

Experimental Workflows



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Caption: Workflow for 3D RHE Model of Atopic Dermatitis.



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Caption: Workflow for Ex Vivo Human Skin Explant Studies.

Conclusion

LEO 39652, despite its clinical trial outcome, remains a potent and selective PDE4 inhibitor that can be effectively used in a preclinical setting. The application notes and protocols provided here offer a comprehensive guide for researchers to leverage this compound to further unravel the complex pathophysiology of atopic dermatitis, aiding in the discovery and development of novel therapeutic strategies.

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